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Compound of Interest

Compound Name:
Azilsartan medoxomil

monopotassium

Cat. No.: B10862242 Get Quote

A Comparative Analysis of Azilsartan
Bioavailability
For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the bioavailability of azilsartan, a

potent angiotensin II receptor blocker (ARB), with a focus on different formulations and in the

context of other commonly prescribed ARBs. The information presented is based on data from

comparative bioavailability and bioequivalence studies to aid in research and development.

Comparative Bioavailability of Azilsartan
Formulations
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan,

during absorption. The bioequivalence of different formulations is crucial for ensuring

therapeutic interchangeability.

Bioequivalence of Generic and Reference Azilsartan
Medoxomil Tablets
A single-center, randomized, open-label, two-period, crossover study was conducted in healthy

Chinese subjects to compare a 20 mg generic (test) azilsartan medoxomil tablet with the
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reference product. The study assessed the pharmacokinetic parameters under both fasting and

fed conditions. The results demonstrated that the 90% confidence intervals (CIs) for the

geometric mean ratios of the primary pharmacokinetic parameters, Cmax, AUC0-t, and AUC0-

∞, were within the standard bioequivalence acceptance range of 80.00% to 125.00%.

Pharmacokinetic
Parameter

Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Fasting Conditions

Cmax (ng/mL) 1583.2 ± 456.7 1721.5 ± 530.9
92.4% (85.1% -

100.3%)

AUC0-t (ng·h/mL) 13457.8 ± 3245.1 14023.6 ± 3587.4
96.2% (91.5% -

101.2%)

AUC0-∞ (ng·h/mL) 13789.3 ± 3312.8 14356.7 ± 3698.2
96.3% (91.6% -

101.3%)

Fed Conditions

Cmax (ng/mL) 1256.4 ± 389.2 1298.7 ± 412.5
97.1% (90.2% -

104.5%)

AUC0-t (ng·h/mL) 15678.3 ± 4123.5 16123.8 ± 4356.1
97.5% (93.2% -

102.0%)

AUC0-∞ (ng·h/mL) 16012.4 ± 4201.7 16453.2 ± 4467.3
97.6% (93.4% -

102.1%)

Bioavailability Comparison of Azilsartan Medoxomil
Granules and Tablets
A study comparing a 20 mg granule formulation of azilsartan medoxomil to the tablet

formulation found that the area under the plasma concentration-time curve from time zero to

infinity (AUC0–∞) was bioequivalent, with the ratio of the geometric means falling within the 80-

125% equivalence margin. However, the peak plasma concentration (Cmax) of the granule

formulation was higher and achieved more rapidly.
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Pharmacokinetic
Parameter

Granule
Formulation

Tablet Formulation
Geometric Mean
Ratio (90% CI)

AUC0–∞ - -
118% (within 80-

125%)

Cmax - -
147% (above 80-

125%)

Tmax (median, hours) 1.00 2.00 -

Pharmacokinetic Profile of Azilsartan in Comparison
to Other ARBs
While direct head-to-head comparative bioavailability studies with detailed pharmacokinetic

data for azilsartan, olmesartan, and valsartan are not readily available in the public domain, the

following table summarizes their general pharmacokinetic properties based on data from

various sources. It is important to note that these values are not from a single comparative

study and should be interpreted with caution.

Parameter
Azilsartan
Medoxomil

Olmesartan
Medoxomil

Valsartan

Bioavailability ~60%[1] ~26% ~25%[2]

Tmax (hours) 1.5 - 3[1] 1 - 2 2 - 4

Half-life (hours) ~11[2] ~13 ~6[2]

Prodrug Yes[1] Yes[2] No

Experimental Protocols
The following outlines a typical experimental protocol for a comparative bioavailability or

bioequivalence study of azilsartan medoxomil, based on publicly available study designs.

Study Design
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A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover

study design is commonly employed.[3] A washout period of at least 7 days is maintained

between the two periods. Studies are typically conducted under both fasting and fed conditions.

Subject Selection
Healthy adult male and non-pregnant, non-lactating female subjects are usually enrolled. Key

inclusion criteria include being of a certain age range (e.g., 18-55 years), having a body mass

index (BMI) within a specified range, and having no clinically significant abnormalities in

medical history, physical examination, and laboratory tests. Exclusion criteria often include a

history of clinically significant diseases, allergies to the study drug, smoking, and use of other

medications.

Dosing and Administration
A single oral dose of the test and reference formulations of azilsartan medoxomil (e.g., 80 mg)

is administered with a standardized volume of water.[3] For fed studies, the dose is

administered after a standardized high-fat, high-calorie breakfast.

Blood Sampling
Blood samples are collected in tubes containing an anticoagulant at pre-specified time points

before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24,

48, and 72 hours post-dose). Plasma is separated by centrifugation and stored frozen until

analysis.

Analytical Method
The concentration of azilsartan in plasma is determined using a validated high-performance

liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method

offers high sensitivity and selectivity for quantifying the analyte in a biological matrix.

Visualizing the Bioavailability Study Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study for

azilsartan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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